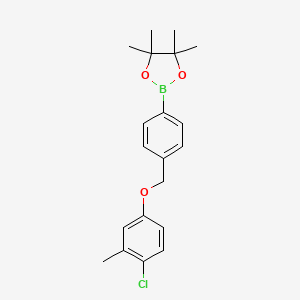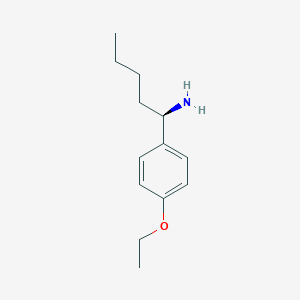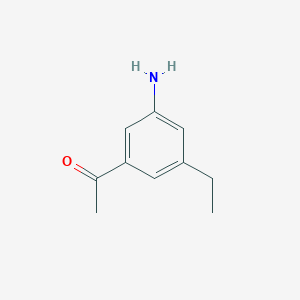![molecular formula C13H10BNO2S B13976681 4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
4-(Benzo[d]thiazol-2-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[4-(2-benzothiazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(2-benzothiazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-120°C
Industrial Production Methods
Industrial production of B-[4-(2-benzothiazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
B-[4-(2-benzothiazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products
Phenols: Formed through oxidation reactions.
Borane or Boronate Esters: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
B-[4-(2-benzothiazolyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices
Mécanisme D'action
The mechanism of action of B-[4-(2-benzothiazolyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The benzothiazole moiety contributes to the compound’s electronic properties, enhancing its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and boronic acid group, lacking the benzothiazole moiety.
2-Arylbenzothiazoles: Compounds with a benzothiazole ring substituted at the 2-position with various aryl groups.
Uniqueness
B-[4-(2-benzothiazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and benzothiazole functionalities. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to simpler boronic acids or benzothiazoles.
Propriétés
Formule moléculaire |
C13H10BNO2S |
|---|---|
Poids moléculaire |
255.1 g/mol |
Nom IUPAC |
[4-(1,3-benzothiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BNO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H |
Clé InChI |
IUTDVGSJRKTQPM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



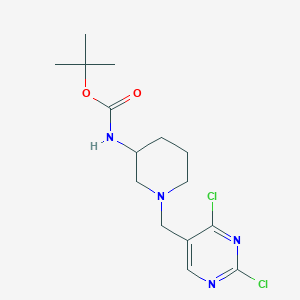
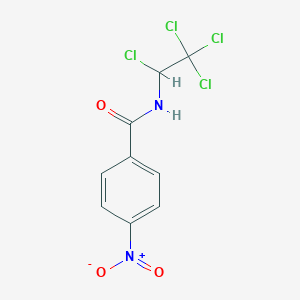
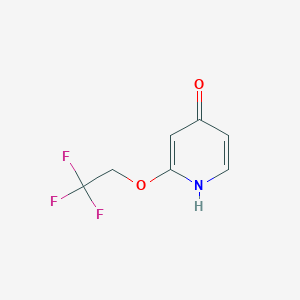
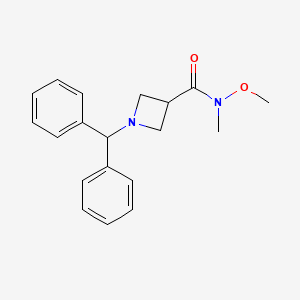
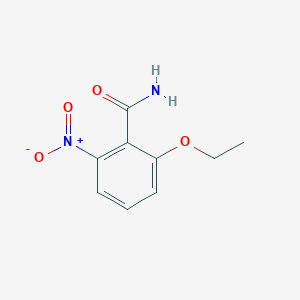
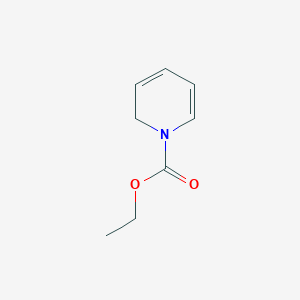
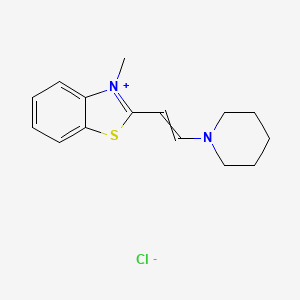
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
